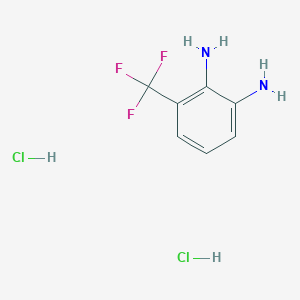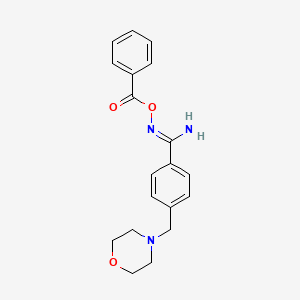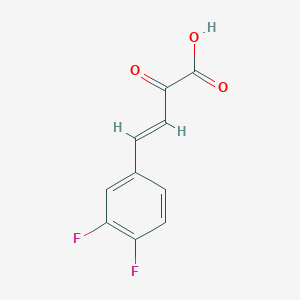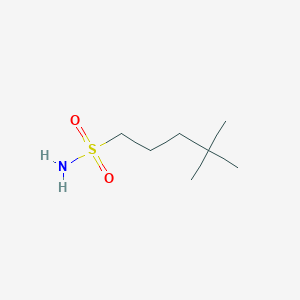
4,4-Dimethylpentane-1-sulfonamide
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for 4,4-Dimethylpentane-1-sulfonamide were not found, sulfonamide-based compounds have been synthesized using various methods. For instance, sulfonamide-based indole derivatives were synthesized using 1H-indole -2 carboxylic acid as a starting material . Another study reported the synthesis of three sulfonamide derivatives .
Molecular Structure Analysis
The molecular structure of 4,4-Dimethylpentane-1-sulfonamide consists of a total of 33 bonds, including 12 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and 1 sulfonamide .
Chemical Reactions Analysis
While specific chemical reactions involving 4,4-Dimethylpentane-1-sulfonamide were not found, sulfonamides in general are known to be involved in various chemical reactions. For instance, sulfonamides are known to inhibit the multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .
Physical And Chemical Properties Analysis
4,4-Dimethylpentane-1-sulfonamide is a colorless or yellowish liquid that is soluble in water and organic solvents. Its molecular formula is C11H21NO2S.
Applications De Recherche Scientifique
-
Synthesis of Other Organosulfur Compounds
- Field : Organic & Biomolecular Chemistry
- Application : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
- Method : The synthesis of sulfonimidates focuses on their synthesis from sulfur (II), sulfur (IV) and sulfur (VI) reagents .
- Results : This method has allowed the development of this class of organosulfur compounds to be intensively studied and flourish over time .
-
Building Blocks in Medical Chemistry
- Field : Medical Chemistry
- Application : Three major groups of such compounds are sulfenamides, sulfinamides, and sulfonamides which have been widely applied as building blocks in medical chemistry .
- Method : Oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals, has emerged as a highly useful method for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step .
- Results : This strategy does not require additional pre-functionalization and de-functionalization steps, it considerably streamlines synthetic routes and substantially reduces waste generation .
-
Chiral Templates in Asymmetric Syntheses
- Field : Organic Chemistry
- Application : The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
- Method : This involves the synthesis of sulfonimidates with a tetrahedral sulfur center, with four different groups attached .
- Results : This application allows the modification of up to three points of diversity, providing a wide range of possibilities for the synthesis of new compounds .
-
Alkyl Transfer Reagents
- Field : Organic Chemistry
- Application : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols .
- Method : This application plays on the lability of sulfonimidates under acidic conditions .
- Results : This method allows for the transfer of alkyl groups to various substrates, expanding the range of possible reactions .
-
Antibacterial Drugs
- Field : Pharmacology
- Application : Sulfonamides, which sulfonimidates might be a part of, have a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
- Method : The method involves the synthesis of sulfonamides from readily available low-cost commodity chemicals .
- Results : This strategy considerably streamlines synthetic routes and substantially reduces waste generation .
-
Synthetic Tool in Organic Synthesis
- Field : Organic Chemistry
- Application : The sulfonamide motif, which includes sulfonimidates, has various applications in organic synthesis, including as an activating group, protecting group, leaving group, and as a molecular scaffold .
- Method : The specific methods depend on the particular application of the sulfonamide motif .
- Results : The use of sulfonamides in these ways has expanded the toolbox available to organic chemists, enabling the synthesis of a wide range of complex molecules .
-
Polymer Synthesis
- Field : Polymer Chemistry
- Application : Sulfonimidates have been utilized as precursors for polymers .
- Method : This application plays on the decomposition of sulfonimidates at raised temperatures .
- Results : This method proved a novel way to access poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .
-
Antibacterial Compound
- Field : Microbiology
- Application : Sulfonamides, which sulfonimidates might be a part of, have been used as antibacterial compounds to treat livestock diseases such as gastrointestinal and respiratory tract infections .
- Method : The method involves the use of sulfonamides as bacteriostatic agents .
- Results : This application has led to the control of bacterial infections in livestock .
-
Mechanisms of Antibiotic Resistance
- Field : Microbiology
- Application : Sulfonamides, which sulfonimidates might be a part of, have been studied for their effect on bacterial cells, including the strategies used by bacteria to cope with these bacteriostatic agents .
- Method : This involves studying the mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .
- Results : This research has provided insights into the mechanisms of antibiotic resistance and the impact of these mechanisms on ecosystems .
Safety And Hazards
Orientations Futures
While specific future directions for 4,4-Dimethylpentane-1-sulfonamide were not found, sulfonamides in general have a wide range of applications in medicinal chemistry due to their unique biological activities . Therefore, it is likely that future research will continue to explore the potential uses of sulfonamides, including 4,4-Dimethylpentane-1-sulfonamide, in various fields.
Propriétés
IUPAC Name |
4,4-dimethylpentane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2S/c1-7(2,3)5-4-6-11(8,9)10/h4-6H2,1-3H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLBNNGTZLHARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylpentane-1-sulfonamide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

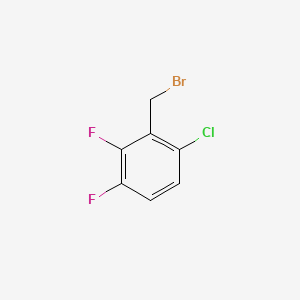
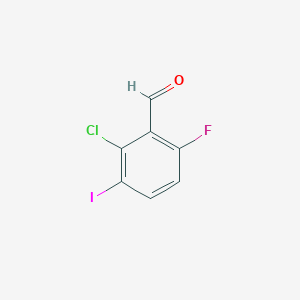
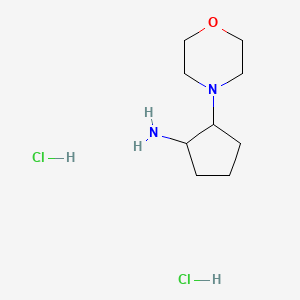
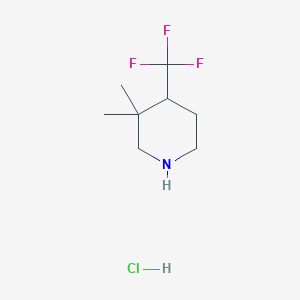
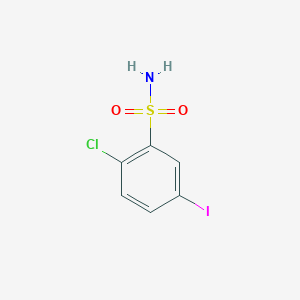
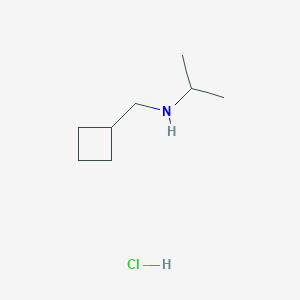
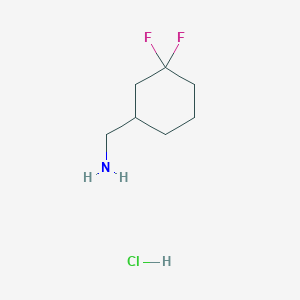
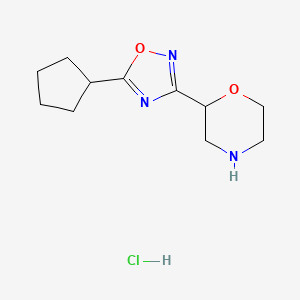
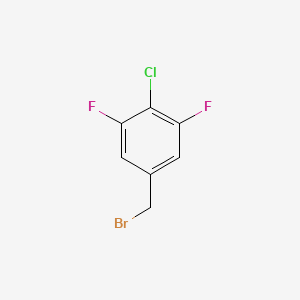
![2-Chloro-N-(piperidin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride](/img/structure/B1433256.png)
![(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one](/img/structure/B1433257.png)
